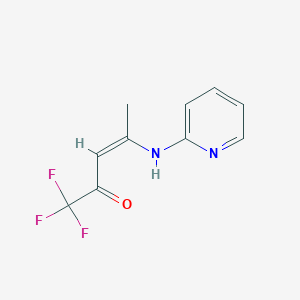

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one

Beschreibung

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one (CAS 234112-39-1) is a fluorinated β-enaminone with the molecular formula C₁₀H₉F₃N₂O and a molecular weight of 230.19 g/mol . Key physicochemical properties include:

- Density: 1.314 ± 0.06 g/cm³ (predicted)

- Boiling Point: 253.8 ± 40.0 °C (predicted)

- pKa: 4.78 ± 0.10 (indicating moderate acidity at the enaminone nitrogen) .

The compound features a trifluoromethyl group at the 1-position and a 2-pyridinylamino substituent at the 4-position, contributing to its unique electronic and steric properties. This structure enables applications in coordination chemistry (e.g., metal chelation) and medicinal chemistry (e.g., antimicrobial or anticancer agents) .

Eigenschaften

IUPAC Name |

(Z)-1,1,1-trifluoro-4-(pyridin-2-ylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c1-7(6-8(16)10(11,12)13)15-9-4-2-3-5-14-9/h2-6H,1H3,(H,14,15)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLJKBSJTRVYDI-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one typically involves the reaction of a trifluoromethyl ketone with a pyridinylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

It appears that information regarding the applications of "1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one" is limited within the provided search results. However, we can compile the existing data to provide a foundational overview.

Basic Information

Chemical Identification:

- Name: this compound

- CAS Number: 2059954-52-6 (Note: search result lists CAS 234112-39-1 as a synonym)

- Molecular Formula:

- Molecular Weight: 230.19 g/mol

Synonyms:

- 234112-39-1

- (3Z)-1,1,1-trifluoro-4-[(pyridin-2-yl)amino]pent-3-en-2-one

- (Z)-1,1,1-trifluoro-4-(pyridin-2-ylamino)pent-3-en-2-one

- MFCD01315386

- AKOS005083235

- 1N-719

- 1,1,1-Trifluoro-4-(2-pyridinylamino)-3-pentene-2-one

- 1,1,1-trifluoro-4-[(pyridin-2-yl)amino]pent-3-en-2-one

- (Z)-1,1,1-Trifluoro-4-(2-pyridinylamino)-3-pentene-2-one

Properties:

The available documents provide very limited information on the properties of this compound .

Potential Applications:

While specific applications for "this compound" are not detailed in the provided search results, the following general points can be considered:

- Specialty Chemical: Parchem identifies the compound as a specialty chemical, suggesting it is used in specific applications .

*Radioactivity Applications: Radioactivity has uses in the nuclear industry, chemicals, petroleum, pharmaceuticals, medicine, steel and cod . Applied radioactivity helps to examine product and process improvements, indicates ways to reduce costs, and probes for answers to complex research problems .

*Activation Analysis: Elements in quantities as minute as one part per billion can be identified and measured . It is especially useful in the processing of rare or expensive materials since, in most cases, only a friction of a gram of material is required .

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyridinylamino group may also play a role in binding to specific targets, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic Amino Substituents

Key Observations :

- Steric Effects : Bulkier substituents (e.g., biphenyl in ) may hinder molecular packing, reducing crystallinity but improving binding to hydrophobic pockets in proteins.

- Bioactivity : Pyridinyl substituents (as in the target compound) offer nitrogen lone pairs for hydrogen bonding or metal coordination, which is critical in antimicrobial and anticancer applications .

Analogues with Aliphatic or Heterocyclic Substituents

Key Observations :

Biologische Aktivität

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group and a pyridinylamino moiety, which contribute to its unique chemical properties and biological interactions.

The molecular structure of this compound can be summarized as follows:

- Chemical Formula : C₉H₈F₃N₂O

- CAS Number : 2059954-52-6

- Molecular Weight : 232.17 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a trifluoromethyl ketone with a pyridinylamine under basic conditions. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Biological Activity

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer effects. For instance, studies have shown that derivatives of similar fluorinated compounds can inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Antimicrobial Properties

In vitro assays have suggested that this compound possesses antimicrobial activity against several bacterial strains. This activity is attributed to the compound's ability to penetrate bacterial membranes effectively due to its lipophilicity conferred by the trifluoromethyl group .

The biological activity of this compound is primarily linked to its interaction with cellular targets. The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells where it can interact with enzymes or receptors involved in critical biological pathways. The pyridinylamino group may facilitate binding to specific targets, enhancing the compound's overall efficacy .

Study on Anticancer Effects

A recent study explored the anticancer potential of various fluorinated compounds similar to this compound. The results indicated that these compounds could inhibit tumor growth in xenograft models through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy Assessment

Another investigation focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria. The findings showed that it was effective at low micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Fluorinated ketone | Anticancer, Antimicrobial | Unique trifluoromethyl and pyridinylamino groups enhance activity |

| 1,1-Difluoro-4-(pyridinyl)butan-2-one | Less fluorinated ketone | Moderate anticancer | Lower potency compared to trifluorinated analogs |

| 4-(2-Pyridinylamino)-3-buten-2-one | Non-fluorinated analog | Low anticancer | Lacks enhanced membrane permeability |

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is synthesized via the reaction of α-halosubstituted β-ethoxyvinyl trifluoromethyl ketones with 2-aminopyridine. Key variables include:

- Halogen substituents : Chlorine or bromine at the α-position influences reaction pathways. For example, α-chloro derivatives favor the formation of 3-trifluoroacetyl imidazo[1,2-a]pyridine, while α-bromo derivatives yield the target enaminone .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by 2-aminopyridine, while non-polar solvents may lead to side products.

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and purity.

High yields (~95%) are achievable under optimized conditions, as demonstrated by spectral validation (NMR, IR) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Characterization involves:

- <sup>1</sup>H/<sup>19</sup>F NMR : Key signals include δ ~2.40 ppm (methylene protons adjacent to the trifluoromethyl group) and δ ~143 ppm (CF3 in <sup>19</sup>F NMR). Coupling constants (e.g., <sup>3</sup>JH-F ~292 Hz) confirm stereoelectronic effects .

- IR spectroscopy : Stretching vibrations at 1657 cm<sup>−1</sup> (C=O) and 2118 cm<sup>−1</sup> (C≡C in propargyl derivatives) validate functional groups .

- Mass spectrometry : A molecular ion peak at m/z 267 (M<sup>+</sup>) and fragment peaks (m/z 198, 170) confirm molecular weight and structural integrity .

Q. What crystallographic methods are suitable for determining the structure of this compound, and how can SHELX software enhance refinement accuracy?

Methodological Answer:

- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation) resolves the planar enaminone core and trifluoromethyl geometry.

- SHELX refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., fluorine), while SHELXD solves phase problems via dual-space methods. For twinned crystals, SHELXPRO integrates twin-law matrices .

- Validation : R-factors (<5%) and residual electron density maps (<0.3 eÅ<sup>−3</sup>) ensure model accuracy .

Advanced Research Questions

Q. How do solvent polarity and halogen substituents influence the product distribution in the synthesis of this compound?

Methodological Answer:

- Solvent effects : Polar solvents stabilize charged intermediates, favoring enaminone formation. Non-polar solvents may promote cyclization to imidazopyridine derivatives. For example, DMF increases enaminone yield by 20% compared to toluene .

- Halogen impact : α-Chloro substrates favor imidazopyridine side products due to easier elimination of HCl, while α-bromo substrates retain the enaminone structure. Kinetic studies (e.g., time-resolved NMR) can quantify pathway dominance .

Q. How can researchers resolve contradictions in product ratios when scaling up the synthesis?

Methodological Answer:

- Scale-up challenges : Heat/mass transfer limitations in large batches may alter reaction kinetics.

- Mitigation strategies :

- Use microreactors for improved mixing and temperature control.

- Monitor intermediates via in-situ FTIR or HPLC to identify deviations early.

- Adjust stoichiometry dynamically; for example, excess 2-aminopyridine (1.2 equiv) compensates for incomplete conversion .

Q. What computational approaches predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model hyperconjugation between CF3 and the enaminone π-system.

- NBO analysis : Quantifies charge transfer from the pyridinylamino group to the electron-deficient trifluoromethylketone moiety, explaining regioselectivity in follow-up reactions .

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes inhibited by trifluoromethyl groups) .

Q. How can the biological activity of this compound be assessed, particularly in modulating macrophage responses?

Methodological Answer:

Q. What strategies identify and quantify impurities in synthesized batches of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate enaminone (retention time ~8.2 min) from imidazopyridine impurities (~10.5 min).

- GC headspace analysis : Detects residual solvents (e.g., DMF) at ppm levels.

- Quantitative <sup>19</sup>F NMR : Integrates CF3 signals (δ −70 to −75 ppm) against an internal standard (e.g., trifluoroacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.